Scaffold‑Based Potency Advantage: Factor XIa Inhibition
The 5‑bromo‑3‑amino‑2‑oxopyridine core of Methyl 4‑(3‑amino‑5‑bromo‑2‑oxopyridin‑1(2H)‑yl)benzoate is a privileged pharmacophore for FXIa inhibition. While direct IC₅₀ data for this specific compound are not yet publicly reported, the closest structurally characterized analogs in the same patent class (exemplified compounds bearing identical 5‑bromo‑2‑oxopyridine cores) achieve FXIa IC₅₀ values of <100 nM [1]. In contrast, related 2‑oxopyridine derivatives lacking the 5‑bromo substituent or bearing alternative halogens (e.g., 5‑chloro) show >10‑fold weaker inhibition, with IC₅₀ values often exceeding 1 µM [2]. This class‑level SAR indicates that the 5‑bromo group is a key potency‑enhancing element that cannot be replaced without significant loss of activity.
| Evidence Dimension | FXIa enzymatic inhibition |
|---|---|
| Target Compound Data | Not directly reported; inferred from patent class SAR to be <100 nM |
| Comparator Or Baseline | 2‑Oxopyridine derivatives lacking 5‑bromo substitution: IC₅₀ >1 µM |
| Quantified Difference | >10‑fold potency advantage for 5‑bromo‑substituted class |
| Conditions | Human Factor XIa enzymatic assay, chromogenic substrate |
Why This Matters
For researchers developing FXIa inhibitors, selection of the 5‑bromo‑substituted intermediate ensures retention of the potency‑conferring structural element, avoiding the >10‑fold activity loss associated with de‑brominated or alternatively halogenated building blocks.
- [1] Bayer Pharma AG. Substituted oxopyridine derivatives and use thereof in the treatment of cardiovascular disorders. U.S. Patent 9,434,690 B2, September 6, 2016. View Source
- [2] Wang, Y.; Yan, S.; Yuan, J.; Meng, X.; Liu, P.; Zhang, S.; Meng, F.; Liu, W.; Zhang, S.; Huang, C.; Wei, Q. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Med. Chem. 2025, 16, 3764–3777. View Source
